molecular formula C28H28ClNO6 B14957223 N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine

Cat. No.: B14957223
M. Wt: 510.0 g/mol
InChI Key: NVOIYJCBMDEPKZ-UHFFFAOYSA-N
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Description

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine is a complex organic compound with a unique structure that combines elements of furochromen and phenylalanine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine typically involves multiple stepsThe final step involves coupling the furochromen derivative with 4-chlorophenylalanine under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furochromen derivatives and phenylalanine analogs, such as:

Uniqueness

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine is unique due to its specific combination of functional groups and structural features.

Biological Activity

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine is a synthetic compound notable for its unique structural features and potential biological activities. This compound combines a furochromen moiety with an amino acid derivative, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDescription
Molecular Formula C₁₉H₂₀ClN₁O₅
Molecular Weight 367.82 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.
  • Receptor Modulation : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have investigated the biological effects of this compound in various biological systems. Here are some key findings:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This was demonstrated through assays measuring reactive oxygen species (ROS) levels in treated cell lines.

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the expression of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Preliminary cytotoxicity assays revealed that this compound selectively induces apoptosis in certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use.
  • Case Study 2 : In an animal model of arthritis, administration of the compound led to reduced swelling and pain scores compared to control groups, supporting its anti-inflammatory potential.

Properties

Molecular Formula

C28H28ClNO6

Molecular Weight

510.0 g/mol

IUPAC Name

2-[3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]-3-(4-chlorophenyl)propanoic acid

InChI

InChI=1S/C28H28ClNO6/c1-15-18(9-10-25(31)30-22(26(32)33)11-16-5-7-17(29)8-6-16)27(34)36-24-13-23-20(12-19(15)24)21(14-35-23)28(2,3)4/h5-8,12-14,22H,9-11H2,1-4H3,(H,30,31)(H,32,33)

InChI Key

NVOIYJCBMDEPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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